2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine
CAS No.: 887354-13-4
VCID: VC0015885
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine - 887354-13-4](/images/no_structure.jpg)
Description | 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is a chemical compound with the molecular formula C9H10ClN3 and a molecular weight of 195.65 . It is also known by other synonyms, including 2-Chloro-1,5,6-trimethyl-1H-imidazo[4,5-b]pyridine and 1H-Imidazo[4,5-b]pyridine, 2-chloro-1,5,6-trimethyl- . This substance is typically a light yellow solid . It has a melting point between 199-202°C . The predicted boiling point is approximately 341.4±34.0 °C, and the density is estimated to be 1.32±0.1 g/cm3 . It is soluble in chloroform and should be stored in a refrigerator . This compound is relevant in research settings, particularly in studies involving heterocyclic amines. Research suggests that compounds like 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine can induce DNA strand breaks and mutations, potentially contributing to cancer development. It may also serve as a model compound in studies investigating heterocyclic amines' behavior under various cooking conditions. A similar compound is 2-Chloro-1H-imidazo[4,5-b]pyridine, which has a molecular formula of C6H4ClN3 and a molecular weight of 153.569 . Several compounds share structural similarities with 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine, including 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, a known carcinogen, and 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine. The unique aspect of 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine lies in its chlorine substitution, which may alter its reactivity and biological activity compared to other similar compounds. |
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CAS No. | 887354-13-4 |
Product Name | 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine |
Molecular Formula | C9H10ClN3 |
Molecular Weight | 195.65 g/mol |
IUPAC Name | 2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine |
Standard InChI | InChI=1S/C9H10ClN3/c1-5-4-7-8(11-6(5)2)12-9(10)13(7)3/h4H,1-3H3 |
Standard InChIKey | IRAHVDKVSPHQQD-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(N=C1C)N=C(N2C)Cl |
Canonical SMILES | CC1=CC2=C(N=C1C)N=C(N2C)Cl |
Synonyms | 2-Chloro-1,5,6-trimethyl-1H-imidazo[4,5-b]pyridine; |
PubChem Compound | 4207233 |
Last Modified | Sep 15 2023 |
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